4-(Allyloxy)-3-ethoxybenzoic acid

描述

General Overview of Substituted Benzoic Acids in Contemporary Organic Chemistry

Substituted benzoic acids are a class of organic compounds that are of significant importance in contemporary organic chemistry. ncert.nic.in They are derivatives of benzoic acid, which consists of a benzene (B151609) ring attached to a carboxyl group. ncert.nic.in The properties and reactivity of these molecules can be finely tuned by the addition of various functional groups, known as substituents, to the benzene ring. libretexts.orglibretexts.org

The nature of these substituents, whether they are electron-donating or electron-withdrawing, has a profound impact on the acidity of the carboxylic acid. libretexts.orglibretexts.org Electron-withdrawing groups, such as nitro or halogen groups, tend to increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive effects. libretexts.orgpearson.com Conversely, electron-donating groups generally decrease the acidity. libretexts.org The position of the substituent on the benzene ring (ortho, meta, or para) is also a critical factor influencing the compound's chemical properties. pearson.comkhanacademy.org

These compounds serve as versatile building blocks and intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net The study of substituted benzoic acids also provides fundamental insights into reaction mechanisms and the electronic effects of functional groups in aromatic systems. mdpi.com

Structural Classification and Nomenclature of 4-(Allyloxy)-3-ethoxybenzoic Acid

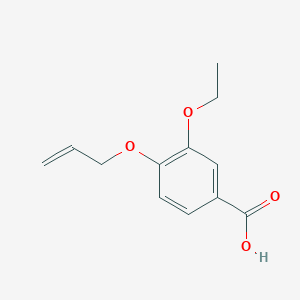

This compound is a disubstituted benzoic acid. Its structure is characterized by a central benzoic acid core with two specific alkoxy groups attached to the benzene ring. An ethoxy group (-OCH2CH3) is located at the 3-position, and an allyloxy group (-OCH2CH=CH2) is at the 4-position relative to the carboxylic acid group.

The systematic IUPAC name for this compound is 3-ethoxy-4-(prop-2-en-1-yloxy)benzoic acid. nih.gov It is classified as an aromatic carboxylic acid. The presence of both an ether and a carboxylic acid functional group, along with an alkene within the allyl group, makes it a multifunctional molecule with potential for various chemical transformations.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 3-ethoxy-4-prop-2-enoxybenzoic acid |

| CAS Number | 831198-97-1 |

| XLogP3 | 2.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

Data sourced from PubChem. nih.gov

Historical Context of Research on Analogous Alkoxy- and Allyloxy-Substituted Benzoic Acid Architectures

The study of substituted benzoic acids has a long history, forming a cornerstone of physical organic chemistry. Early research focused on understanding how different substituents influence the acidity of the benzoic acid, leading to the development of the Hammett equation, which quantitatively describes the electronic effect of substituents in meta and para positions.

Research into ortho-substituted benzoic acids revealed more complex behavior, often referred to as the "ortho effect," where steric hindrance and intramolecular interactions can lead to unexpected changes in acidity and reactivity. khanacademy.orgcdnsciencepub.com For instance, virtually all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, a phenomenon attributed to steric inhibition of resonance. cdnsciencepub.com

More recent research has delved into the specific roles of alkoxy and allyloxy substituents. Studies on alkoxy-substituted benzoic acids, such as methoxybenzoic acids, have investigated their impact on the regioselectivity of catalytic C-H activation reactions. mdpi.com These studies are crucial for developing new synthetic methodologies. It has been shown that alkoxy groups can influence the orientation of C-H activation through both steric and weak non-covalent coordination effects. mdpi.com

The introduction of the allyloxy group offers additional synthetic possibilities due to the reactivity of the allyl group's double bond. Research into the ortho-allylation of benzoic acids has demonstrated methods for directly introducing allyl groups onto the aromatic ring, a valuable transformation for the synthesis of complex molecules and biologically active compounds. nih.gov The development of catalysts for such reactions highlights the ongoing efforts to achieve state-of-the-art functionalization of arenes. nih.gov

The synthesis and study of compounds like 4-ethoxybenzoic acid and 3-ethoxybenzoic acid have also contributed to this field, providing data on how ethoxy groups at different positions influence the properties of the benzoic acid scaffold. nih.govmedchemexpress.comsigmaaldrich.comnih.gov This body of research provides the foundational knowledge for understanding and utilizing more complex structures like this compound.

Structure

3D Structure

属性

IUPAC Name |

3-ethoxy-4-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-7-16-10-6-5-9(12(13)14)8-11(10)15-4-2/h3,5-6,8H,1,4,7H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOHOISHCRXTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367097 | |

| Record name | 4-(ALLYLOXY)-3-ETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831198-97-1 | |

| Record name | 4-(ALLYLOXY)-3-ETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Allyloxy 3 Ethoxybenzoic Acid and Its Chemical Analogues

Strategies for O-Alkylation and O-Allylation in Benzoic Acid Synthesis

The introduction of the allyl and ethyl ether functionalities onto the benzoic acid backbone is a critical step in the synthesis of the target molecule. These transformations are typically achieved through well-established etherification reactions.

Etherification Reactions Involving Allyl Alcohols or Allyl Halides

The formation of the ether linkage at the C4 position of the benzoic acid precursor, typically 3-ethoxy-4-hydroxybenzoic acid, is commonly accomplished via the Williamson ether synthesis. numberanalytics.comnumberanalytics.com This method involves the reaction of the phenoxide ion with an alkyl halide. francis-press.com The reaction proceeds through an SN2 mechanism, where the alkoxide acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. numberanalytics.comlibretexts.org For the synthesis of 4-(allyloxy)-3-ethoxybenzoic acid, an allyl halide, such as allyl bromide or allyl chloride, serves as the alkylating agent. francis-press.com The choice of the halide can influence the reaction rate, with the reactivity order being I > Br > Cl. francis-press.com

Alternatively, direct C-H allylation of benzoic acids using allyl alcohols has been demonstrated with a ruthenium catalyst, offering a sustainable approach that produces water as the only byproduct. nih.gov This method allows for the regioselective ortho-C-H allylation of aromatic carboxylates. nih.gov

The selection of reactants is crucial for a successful Williamson ether synthesis. To favor the desired SN2 reaction and minimize competing elimination reactions, a primary alkyl halide is preferred. libretexts.org

Hydrolysis of Ester Precursors to Yield the Carboxylic Acid Moiety

In many synthetic pathways, the carboxylic acid group is initially present as an ester, which acts as a protecting group or is a feature of the starting material. researchgate.netwikipedia.org For instance, the synthesis might begin with a compound like ethyl 4-(allyloxy)-3-ethoxybenzoate. nih.gov The final step to obtain the desired this compound is the hydrolysis of this ester. smolecule.com

This hydrolysis can be carried out under either acidic or basic conditions. smolecule.com Basic hydrolysis, also known as saponification, involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt and yield the carboxylic acid.

Multi-Step Synthetic Sequences and Reaction Optimization

Achieving high yields and purity in the synthesis of this compound often requires a multi-step approach and careful optimization of reaction conditions.

Employment of Protecting and Deprotecting Group Chemistry

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from participating in a chemical reaction while transformations are carried out elsewhere in the molecule. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, the carboxylic acid functional group is often protected as an ester (e.g., methyl or ethyl ester) to prevent its interference with reactions targeting the phenolic hydroxyl group. researchgate.netwikipedia.org

The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its subsequent removal (deprotection). organic-chemistry.org For example, an ester protecting group can be readily removed by hydrolysis at the end of the synthetic sequence. smolecule.com The use of orthogonal protecting group strategies, where different protecting groups can be removed selectively under different conditions, allows for complex molecular manipulations. organic-chemistry.org

Optimization of Reaction Conditions (e.g., Temperature, Solvent Systems, Reagent Stoichiometry)

The efficiency of the synthetic steps, particularly the Williamson ether synthesis, is highly dependent on the reaction conditions. numberanalytics.com Key parameters that are often optimized include:

Temperature: Increasing the temperature can accelerate the reaction rate, but excessively high temperatures may lead to undesirable side reactions. numberanalytics.com

Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred for Williamson ether synthesis as they effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion. numberanalytics.com

Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is required to deprotonate the phenolic hydroxyl group to form the reactive phenoxide ion. numberanalytics.comresearchgate.net

Reagent Stoichiometry: The molar ratios of the reactants are adjusted to drive the reaction to completion and minimize the formation of byproducts.

Table 1: Factors Influencing Williamson Ether Synthesis

| Parameter | Effect on Reaction | Common Choices |

|---|---|---|

| Alkyl Halide | Reactivity: R-I > R-Br > R-Cl. Primary halides are preferred to minimize elimination. francis-press.comlibretexts.org | Allyl bromide, Allyl chloride |

| Base | Deprotonates the phenol (B47542) to form the nucleophilic alkoxide. numberanalytics.com | NaH, K2CO3, NaOH numberanalytics.comnumberanalytics.com |

| Solvent | Polar aprotic solvents enhance nucleophilicity. numberanalytics.com | DMF, DMSO, Acetone |

| Temperature | Affects reaction rate and potential for side reactions. numberanalytics.com | Varies depending on specific reactants. |

Derivatization and Functional Group Interconversions

Functional group interconversion refers to the transformation of one functional group into another through various chemical reactions such as oxidation, reduction, or substitution. imperial.ac.uksolubilityofthings.com this compound contains several functional groups—a carboxylic acid, an ether, and an alkene—that can be subjected to further derivatization.

The carboxylic acid group can be converted into a variety of derivatives, including esters, amides, and acid chlorides. solubilityofthings.com For example, esterification with an alcohol in the presence of an acid catalyst would yield the corresponding ester. smolecule.com

The allyl group also offers a site for further modification. The double bond can undergo various addition reactions. For instance, epoxidation with a peracid would form an epoxide ring. imperial.ac.uk The allyl ether itself can be cleaved under specific conditions to regenerate the hydroxyl group. organic-chemistry.org These functional group interconversions allow for the synthesis of a diverse range of analogues of this compound for various applications.

Chemical Transformations of the Allyloxy Moiety (e.g., Epoxidation, Halogenation, Hydrosilylation)

The allyloxy group, characterized by a terminal double bond, is a versatile functional handle that can undergo a variety of addition and rearrangement reactions. These transformations allow for the introduction of new functionalities and the extension of the molecular framework.

Epoxidation: The conversion of the alkene in the allyloxy group to an epoxide is a common and useful transformation. This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step, resulting in a three-membered epoxide ring. youtube.com This transformation converts the hydrophobic allyl group into a reactive, polar epoxide that can be opened by various nucleophiles to introduce a wide range of substituents.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of the allyloxy group proceeds via a halonium ion intermediate. The subsequent nucleophilic attack by the halide ion results in a dihalogenated derivative. The regioselectivity and stereoselectivity of this reaction can be influenced by the solvent and the presence of other nucleophiles.

Hydrosilylation: This process involves the addition of a silicon-hydrogen bond across the double bond of the allyloxy moiety, typically catalyzed by transition metal complexes, most commonly those containing platinum. Hydrosilylation can lead to the formation of either the terminal (anti-Markovnikov) or the internal (Markovnikov) silyl (B83357) ether, depending on the catalyst and reaction conditions employed. This reaction is a powerful tool for introducing organosilicon functionalities.

Claisen Rearrangement: A notable intramolecular reaction of allyloxy aromatic ethers is the ontosight.aiontosight.ai sigmatropic Claisen rearrangement. researchgate.net Upon heating, the allyl group can migrate from the ether oxygen to an ortho position on the benzene (B151609) ring, forming a 2-allyl-3-ethoxy-4-hydroxybenzoic acid derivative. This reaction is a key step in the biosynthesis of aromatic amino acids in plants and bacteria. researchgate.net

Table 1: Selected Chemical Transformations of the Allyloxy Group

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Epoxidation | mCPBA, Peroxyacetic acid | Glycidyl ether derivative |

| Dihydroxylation | OsO₄ (catalytic), NMO | Diol derivative |

| Halogenation | Br₂, Cl₂ | Dihaloalkyl ether derivative |

| Hydrosilylation | HSiR₃, Pt catalyst | Silyl ether derivative |

| Claisen Rearrangement | Heat | Ortho-allyl phenol derivative |

Conversion of Aldehyde Precursors to Carboxylic Acids via Oxidation

A primary route for the synthesis of this compound involves the oxidation of its corresponding aldehyde precursor, 4-(allyloxy)-3-ethoxybenzaldehyde. This transformation is a fundamental process in organic synthesis.

The oxidation of an aldehyde to a carboxylic acid can be accomplished using a variety of oxidizing agents. Common laboratory reagents for this purpose include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids in either acidic or basic conditions.

Chromium-based reagents: Reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) or pyridinium (B92312) dichromate (PDC) are also effective. ambeed.com

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that is often used as a qualitative test for aldehydes.

Sodium chlorite (B76162) (NaClO₂): A selective oxidant that can convert aldehydes to carboxylic acids in the presence of a chlorine scavenger.

The synthesis of the related compound, bosutinib (B1684425), utilizes the reduction of a nitro group to an amine after the core aromatic structure has been established, but the general principle of modifying aromatic substituents is a common strategy. mdpi.com For the synthesis of this compound, the aldehyde would typically be prepared first, followed by oxidation as a final step to install the carboxylic acid functionality.

Formation of Acid Chlorides and Subsequent Coupling Reactions

The carboxylic acid group of this compound can be readily converted into a more reactive acyl chloride. This transformation is crucial for facilitating subsequent coupling reactions, such as the formation of esters and amides. rsc.orgresearchgate.net

The most common method for preparing an acyl chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). ontosight.aiprepchem.comgoogle.com Other reagents like oxalyl chloride ((COCl)₂) or phosphorus pentachloride (PCl₅) can also be used. ontosight.ai The resulting 4-(allyloxy)-3-ethoxybenzoyl chloride is a highly reactive intermediate.

Table 2: Reagents for the Formation of Acyl Chlorides

| Reagent | Byproducts | Notes |

|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Common and effective; byproducts are easily removed. google.com |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Milder conditions, often used for sensitive substrates. |

Once formed, 4-(allyloxy)-3-ethoxybenzoyl chloride can undergo nucleophilic acyl substitution with a wide array of nucleophiles:

Alcohols: React to form esters.

Amines: React to form amides. ontosight.ai

Water: Reacts to hydrolyze the acyl chloride back to the carboxylic acid.

These coupling reactions are fundamental in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. ontosight.aiontosight.ai For instance, the synthesis of various benzoic acid derivatives often involves the activation of the carboxyl group to facilitate the formation of amide or ester linkages. rsc.orgresearchgate.net

Exploration of Novel Synthetic Approaches and One-Pot Procedures

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign processes. For the synthesis of this compound, this translates to exploring one-pot procedures and novel catalytic systems.

A plausible and efficient synthesis could start from 3-ethoxy-4-hydroxybenzoic acid. A one-pot Williamson ether synthesis would involve the deprotonation of the phenolic hydroxyl group with a suitable base, such as potassium carbonate (K₂CO₃), followed by the addition of an allyl halide (e.g., allyl bromide) to form the allyloxy ether linkage. rsc.org This approach avoids the need to isolate intermediate products, thereby saving time and resources.

Research into the synthesis of related allyloxy compounds, such as 4-allyloxybutan-1-ol, has focused on optimizing reaction conditions using phase-transfer catalysis (PTC) to improve yield and selectivity, while minimizing side reactions like the hydrolysis of the allyl halide. mdpi.com Similar principles could be applied to the synthesis of this compound to develop a more technologically attractive and greener production method.

Furthermore, the development of novel catalytic systems for C-H activation or functionalization could provide alternative pathways to this molecule, potentially bypassing traditional multi-step sequences. While specific one-pot syntheses for this compound are not extensively reported in the literature, the principles from related syntheses provide a clear roadmap for future process development. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 Allyloxy 3 Ethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Comprehensive Proton Environment Analysis

While specific experimental ¹H NMR data for 4-(Allyloxy)-3-ethoxybenzoic acid is not found in the surveyed literature, the expected proton signals can be predicted based on its molecular structure. The spectrum would provide a detailed map of all non-equivalent protons.

The key proton environments and their predicted signals are:

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-13 ppm, due to the acidic nature of the proton.

Aromatic Protons: The benzene (B151609) ring has three protons in distinct environments. Their signals would appear in the aromatic region (approximately 6.9-7.8 ppm). We would expect a doublet for the proton at C-5, a doublet of doublets for the proton at C-6, and a doublet for the proton at C-2.

Allyloxy Group Protons (-O-CH₂-CH=CH₂): This group would produce three distinct signals. The methylene (B1212753) protons adjacent to the oxygen (-O-CH₂ -) would appear as a doublet. The vinyl group protons would show a complex multiplet for the internal methine proton (-CH =) and two separate signals (each a doublet of doublets) for the terminal vinyl protons (=CH₂ ).

Ethoxy Group Protons (-O-CH₂-CH₃): A quartet for the methylene protons (-O-CH₂ -) and a triplet for the methyl protons (-CH₃ ) are expected, showing their characteristic ethyl group coupling pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) | 1H |

| Aromatic (C₅-H) | ~7.7 | Doublet (d) | 1H |

| Aromatic (C₆-H) | ~7.5 | Doublet of Doublets (dd) | 1H |

| Aromatic (C₂-H) | ~6.9 | Doublet (d) | 1H |

| Allyloxy (-OCH₂-) | ~4.6 | Doublet (d) | 2H |

| Allyloxy (-CH=) | ~6.0 | Multiplet (m) | 1H |

| Allyloxy (=CH₂) | ~5.3 - 5.5 | Multiplet (m) | 2H |

| Ethoxy (-OCH₂-) | ~4.1 | Quartet (q) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Elucidation of Carbon Skeleton

Similar to ¹H NMR, published experimental ¹³C NMR spectra for this specific compound are not available. However, a predicted spectrum would reveal 12 distinct signals, corresponding to the 12 non-equivalent carbon atoms in the molecule.

The expected chemical shifts for the carbon atoms are:

Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to be the most downfield, typically appearing around 170-180 ppm.

Aromatic Carbons: Six signals are expected in the range of approximately 110-160 ppm. The carbons attached to oxygen atoms (C-3 and C-4) would be the most downfield in this region.

Allyloxy Group Carbons: The three carbons of the allyl group would appear in the range of ~70 ppm for the -O-C H₂- carbon and ~117-133 ppm for the two sp² hybridized carbons.

Ethoxy Group Carbons: Two signals corresponding to the ethoxy group carbons would be expected, with the -O-C H₂- carbon around 65 ppm and the -C H₃ carbon further upfield around 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 170 - 180 |

| Aromatic (C-4) | 150 - 155 |

| Aromatic (C-3) | 148 - 152 |

| Aromatic (C-1) | 122 - 126 |

| Aromatic (C-6) | 124 - 128 |

| Aromatic (C-2) | 114 - 118 |

| Aromatic (C-5) | 112 - 116 |

| Allyloxy (-OC H₂-) | 69 - 72 |

| Allyloxy (-C H=) | 132 - 135 |

| Allyloxy (=C H₂) | 117 - 120 |

| Ethoxy (-OC H₂-) | 63 - 66 |

Advanced Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments would be essential. Although no such studies have been published, techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings (e.g., within the ethoxy and allyl groups, and between adjacent aromatic protons). HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, confirming the connectivity between the functional groups and the benzene ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₁₂H₁₄O₄, corresponding to a molecular weight of approximately 222.24 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 222. Key fragmentation pathways, by analogy to benzoic acid and related ethers, would likely include:

Loss of the allyl group (•C₃H₅), leading to a fragment at m/z 181.

Loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment.

Decarboxylation (loss of COOH), giving rise to a fragment at m/z 177.

A McLafferty rearrangement involving the ethoxy group is also possible. The base peak would likely correspond to a stable acylium ion or a derivative thereof.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. No experimental IR spectrum for this compound has been reported.

A theoretical IR spectrum would display characteristic absorption bands confirming the key functional groups:

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ would indicate the carbonyl group of the aromatic carboxylic acid.

C=C Stretch (Aromatic and Alkene): Absorptions in the 1500-1600 cm⁻¹ region would correspond to the carbon-carbon double bonds of the benzene ring and the allyl group.

C-O Stretch (Ethers and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ region (for the aryl-alkyl ethers and carboxylic acid C-O) and around 1000-1100 cm⁻¹ (for the alkyl-alkyl ether part) would be present.

=C-H Bending (Alkene): Out-of-plane bending vibrations for the allyl group's C-H bonds would appear around 910-1000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Alkane | C-H stretch | 2850 - 3000 | Medium |

| Alkene | =C-H stretch | 3010 - 3095 | Medium |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Aromatic/Alkene | C=C stretch | 1500 - 1600 | Medium-Strong |

| Aryl Ether/Carboxylic Acid | C-O stretch | 1200 - 1300 | Strong |

| Alkyl Ether | C-O stretch | 1000 - 1100 | Strong |

X-Ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. There is no published crystal structure data for this compound in the Cambridge Structural Database or other public repositories. If the compound were crystallized, this technique could confirm the planar structure of the benzene ring and the conformation of the flexible ethoxy and allyloxy side chains. Furthermore, it would reveal the hydrogen-bonding patterns in the solid state, which typically involve the formation of centrosymmetric dimers between the carboxylic acid groups of adjacent molecules.

Crystal System, Space Group Determination, and Unit Cell Parameter Refinement

Experimental determination of the crystal structure of this compound has not been reported. However, studies on analogous alkoxy-benzoic acids, such as 3,4-di(ethoxy)benzoic acid and 4-ethoxybenzoic acid, reveal common crystallographic features. conicet.gov.ar These related compounds often crystallize in monoclinic or triclinic systems. researchgate.netresearchgate.net For instance, the crystal structure of 4-(benzyloxy)benzoic acid, a compound with a similar ether linkage at the 4-position, was determined to be in the monoclinic space group P21/n. researchgate.net It is plausible that this compound would adopt a similar crystal system and space group, accommodating the characteristic hydrogen-bonded dimer formation typical of benzoic acids. The unit cell parameters would be influenced by the spatial arrangement of the allyl and ethoxy groups.

Based on the analysis of related compounds, a hypothetical set of crystallographic parameters can be proposed, which would require experimental verification via single-crystal X-ray diffraction.

Table 1: Crystallographic Data for a Related Alkoxy-Substituted Benzoic Acid

| Parameter | 4-(Benzyloxy)benzoic acid |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.0564 (5) |

| b (Å) | 3.9985 (2) |

| c (Å) | 28.2235 (14) |

| α (°) | |

| ) | 90 |

| β (°) | |

| ) | 97.744 (5) |

| γ (°) | |

| ) | 90 |

| Volume (ų) | 1124.54 (10) |

| Z | 4 |

| Data sourced from a study on 4-(benzyloxy)benzoic acid and presented here for comparative purposes. researchgate.net |

Analysis of Molecular Conformation, Dihedral Angles, and Torsion Profiles

The allyloxy group in this compound introduces additional conformational flexibility due to the C-C and C=C bonds within the allyl moiety. The torsion angles around the O-C-C=C linkage will influence the spatial positioning of the vinyl group. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the ethoxy and allyloxy groups, and between these groups and the carboxylic acid function.

Table 2: Selected Torsion Angles for a Related Benzyloxy-Substituted Benzoic Acid

| Torsion Angle | Value (°) |

| C4-O3-C8-C9 | -171.59 (12) |

| O3-C8-C9-C10 | 45.48 (19) |

| C2-C1-C7-O1 | 0.0 (2) |

| C6-C1-C7-O2 | 0.9 (2) |

| Data for 4-(benzyloxy)benzoic acid, presented for illustrative purposes. researchgate.net |

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds, a characteristic feature of carboxylic acids. These interactions typically lead to the formation of centrosymmetric dimers, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds, forming an R22(8) ring motif. conicet.gov.ar This primary synthon organizes the molecules into a head-to-head arrangement.

Examination of Charge-Transfer Interactions within Aromatic Systems

While no specific studies on charge-transfer interactions for this compound have been identified, the electronic nature of the molecule suggests the potential for such phenomena. The benzene ring, substituted with electron-donating ethoxy and allyloxy groups, and an electron-withdrawing carboxylic acid group, possesses a modulated electron density. This could facilitate π-π stacking interactions in the solid state, which are a form of charge-transfer interaction. The arrangement of aromatic rings in the crystal lattice, whether face-to-face or offset, would be indicative of the nature and strength of these interactions. In many alkoxy-benzoic acids, π-stacking interactions are observed and contribute to the stability of the crystal packing. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are indispensable for the analysis of this compound, enabling both the assessment of its purity and the real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, given the compound's moderate polarity. In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18 or C8) would be employed, with a polar mobile phase.

A suitable mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the addition of an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid group remains protonated, leading to sharper peaks and reproducible retention times. longdom.org The gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from starting materials and by-products with different polarities. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance.

Table 3: Illustrative RP-HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| These conditions are based on methods for related benzoic acids and would require optimization for this compound. longdom.org |

Thin-Layer Chromatography (TLC) for Reaction Progress and Component Separation

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions that synthesize this compound. By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be qualitatively observed.

For this compound, a silica (B1680970) gel plate would be used as the stationary phase, leveraging its polar nature. The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or ethanol). The ratio of these solvents would be adjusted to achieve good separation, with an ideal Rf value for the product being in the range of 0.3-0.4 for clear visualization. After development, the spots can be visualized under UV light, where the aromatic ring will show absorbance.

Table 4: Example TLC Solvent Systems for Benzoic Acid Derivatives

| Solvent System (v/v) | Application Notes |

| Toluene / Ethanol (9:1) | Suitable for monitoring the esterification of benzoic acid, indicating its utility for related derivatives. |

| Hexane / Ethyl Acetate (various ratios) | A common and adjustable solvent system for compounds of moderate polarity. |

| Chloroform / Methanol (various ratios) | Can be employed for more polar derivatives, with the ratio adjusted to control elution. |

| These solvent systems are commonly used for benzoic acids and would need to be tested and optimized for this compound. |

Capillary Electrophoresis (CE) for Analytical Separations

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and characterization of various ionizable compounds, including benzoic acid derivatives. nih.gov Its high efficiency, rapid analysis times, and minimal sample consumption make it a valuable tool in pharmaceutical and chemical analysis. nih.govlibretexts.org The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. libretexts.org For compounds like this compound, which possesses an ionizable carboxylic acid group, Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are particularly relevant techniques. libretexts.orgnih.gov

Illustrative Capillary Zone Electrophoresis (CZE) Method

While specific research detailing the CZE analysis of this compound is not extensively published, a robust method can be developed based on established protocols for substituted benzoic acids. nih.gov The following table outlines a hypothetical, yet scientifically grounded, set of experimental conditions for the CZE analysis of this compound.

Table 1: Hypothetical CZE Experimental Conditions for the Analysis of this compound

| Parameter | Condition |

| Instrument | Capillary Electrophoresis System with DAD |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length (52 cm effective length) |

| Background Electrolyte (BGE) | 25 mM Sodium Phosphate Buffer |

| pH of BGE | 7.5 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | Diode Array Detector (DAD) at 230 nm |

Under these conditions, this compound, being anionic at a pH of 7.5, would migrate towards the anode. However, due to the strong electroosmotic flow (EOF) towards the cathode in a fused silica capillary, it would be detected at the cathodic end. The migration time would be dependent on its effective electrophoretic mobility, which is a function of its charge and size.

Illustrative Micellar Electrokinetic Chromatography (MEKC) Method

For the simultaneous analysis of this compound and potentially neutral or less polar impurities, Micellar Electrokinetic Chromatography (MEKC) is a highly suitable technique. nih.govwikipedia.org MEKC extends the applicability of CE to neutral compounds by introducing micelles into the background electrolyte, which act as a pseudo-stationary phase. wikipedia.org Analytes can partition between the aqueous buffer and the hydrophobic core of the micelles, leading to differential migration and separation. nih.gov

The following table presents a plausible MEKC method for the analysis of this compound and related substances, derived from established methods for similar compounds like benzoic acid esters. nih.gov

Table 2: Hypothetical MEKC Experimental Conditions for the Analysis of this compound and Related Substances

| Parameter | Condition |

| Instrument | Capillary Electrophoresis System with DAD |

| Capillary | Fused Silica, 50 µm i.d., 57 cm total length (50 cm effective length) |

| Background Electrolyte (BGE) | 20 mM Sodium Borate Buffer, 50 mM Sodium Dodecyl Sulfate (B86663) (SDS) |

| pH of BGE | 9.2 |

| Applied Voltage | 20 kV |

| Temperature | 30 °C |

| Injection | Hydrodynamic, 0.5 psi for 5 s |

| Detection | Diode Array Detector (DAD) at 230 nm |

In this MEKC setup, the anionic SDS micelles would have an electrophoretic mobility towards the anode, while the strong EOF at pH 9.2 would be directed towards the cathode. This creates a large migration window, allowing for the separation of both charged and neutral species. The retention of this compound and any related impurities would be governed by their partitioning into the SDS micelles, which is influenced by their hydrophobicity. The allyloxy and ethoxy substituents would likely lead to a significant interaction with the micellar phase.

Research Findings and Method Development Considerations

The development of a CE method for this compound would involve the systematic optimization of several key parameters to achieve the desired resolution and sensitivity.

Buffer pH and Concentration: The pH of the background electrolyte is critical as it determines the ionization state of the analyte. For CZE, a pH above the pKa of the carboxylic acid group ensures it is fully deprotonated and has a consistent electrophoretic mobility. In MEKC, a higher pH is often used to generate a strong EOF. Buffer concentration affects the ionic strength of the medium, which in turn influences the electroosmotic flow and can impact resolution.

Surfactant Type and Concentration (for MEKC): Sodium dodecyl sulfate (SDS) is a commonly used anionic surfactant. wikipedia.org Its concentration must be above the critical micelle concentration (CMC) to form micelles. The concentration of SDS can be varied to fine-tune the separation by altering the phase ratio of the pseudo-stationary phase.

Organic Modifiers: The addition of organic solvents like methanol or acetonitrile to the background electrolyte can modify the electroosmotic flow and the partitioning of analytes in MEKC, thereby improving the resolution of closely migrating compounds. rsc.org

Applied Voltage and Temperature: Higher voltages generally lead to shorter analysis times, but can also cause Joule heating, which may affect the viscosity of the buffer and the stability of the analytes. Temperature control is crucial for ensuring reproducible migration times.

By systematically investigating these parameters, a validated CE or MEKC method can be established for the routine analysis of this compound, including the quantification of the main component and the detection of any process-related impurities or degradation products.

Computational and Theoretical Investigations of 4 Allyloxy 3 Ethoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for detailed analysis.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(Allyloxy)-3-ethoxybenzoic acid, DFT calculations, often employing a basis set such as 6-311++G(d,p), can elucidate the molecule's electronic properties. researchgate.net Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial descriptors of molecular reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the ether and carboxylic acid groups, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed over the carboxylic acid group and the aromatic ring, which can act as electron acceptors.

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.75 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.80 |

Note: These values are illustrative and based on typical DFT calculations for similar substituted benzoic acids.

The calculated HOMO-LUMO energy gap of approximately 4.80 eV indicates a molecule with moderate reactivity and good stability. actascientific.com This information is vital for predicting how this compound will interact with other chemical species.

The electron density distribution within a molecule, which can be visualized using a Molecular Electrostatic Potential (MEP) map, is a powerful tool for predicting sites of electrophilic and nucleophilic attack. wolfram.comucla.edu The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying charge distributions. ucla.edu

Red regions indicate a negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For this compound, the red regions would be concentrated around the oxygen atoms of the carbonyl group in the carboxylic acid and the ether linkages, due to the presence of lone pairs. researchgate.net

Blue regions indicate a positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack. The acidic hydrogen of the carboxylic acid group would be a prominent blue region. researchgate.net

Green regions represent areas of neutral electrostatic potential.

The MEP map for this compound would clearly delineate the electron-rich oxygen atoms as the primary sites for interaction with electrophiles, while the acidic proton would be the main target for nucleophiles.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, which has several rotatable bonds (in the ethoxy and allyloxy groups, and the carboxylic acid group), identifying the most stable conformers is crucial for understanding its properties.

Energy minimization techniques, often coupled with DFT, are used to find the lowest energy (and therefore most stable) conformations. The potential energy surface of the molecule is explored by systematically rotating the single bonds and calculating the energy of each resulting conformer.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. numberanalytics.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent interactions, and other time-dependent phenomena. numberanalytics.com

An MD simulation of this compound, typically in a solvent like water or an organic solvent, would involve the following steps:

System Setup: A simulation box is created containing one or more molecules of this compound and a large number of solvent molecules.

Energy Minimization: The initial system is energy-minimized to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to achieve a stable state.

Production Run: The simulation is run for a specified period, during which the trajectories of all atoms are recorded.

Application of Retrosynthesis Analysis Tools and Template Relevance Models

Retrosynthesis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. leah4sci.com For this compound, a plausible retrosynthetic analysis would be as follows:

Disconnect the Carboxylic Acid: The carboxylic acid group can be formed by the oxidation of a methyl group. This leads back to 4-(allyloxy)-3-ethoxy-1-methylbenzene. leah4sci.com

Disconnect the Ether Linkages: The allyloxy and ethoxy groups can be introduced via Williamson ether synthesis. This involves disconnecting the C-O bonds, leading back to a dihydroxy methylbenzene derivative (e.g., 3-ethoxy-4-hydroxy-1-methylbenzene and an allyl halide, or 4-allyloxy-3-hydroxy-1-methylbenzene and an ethyl halide). A more common precursor would be a dihydroxybenzoic acid derivative.

A plausible forward synthesis based on this analysis might start with a commercially available dihydroxybenzoic acid ester, followed by selective etherification of the hydroxyl groups and subsequent hydrolysis of the ester to the carboxylic acid. Computational tools can assist in this process by predicting the reactivity of different positions on the aromatic ring and helping to select appropriate reagents and reaction conditions.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling can be used to investigate the detailed mechanisms and kinetics of chemical reactions involving this compound. nih.gov For example, the esterification of the carboxylic acid group or reactions involving the allyl group can be studied. researchgate.netdnu.dp.ua

Using DFT, the potential energy surface of a reaction can be mapped out, identifying the structures of reactants, products, intermediates, and transition states. The energy differences between these species provide the reaction's thermodynamic and kinetic parameters.

Table 2: Illustrative Calculated Kinetic Parameters for the Esterification of this compound

| Parameter | Value |

| Activation Energy (Ea) | 55-65 kJ/mol |

| Pre-exponential Factor (A) | Varies with reaction conditions |

| Rate Constant (k) | Dependent on temperature and catalyst |

Note: These values are illustrative and based on kinetic studies of similar benzoic acid esterification reactions. researchgate.netdnu.dp.uaresearchgate.net

By calculating the activation energies of different possible reaction pathways, the most likely mechanism can be determined. nih.govrsc.org This information is invaluable for optimizing reaction conditions to improve yield and selectivity.

Role As a Chemical Building Block and Intermediate in Organic Synthesis

Precursor for the Synthesis of Complex Organic Molecules

The title compound serves as a key starting material for the synthesis of a variety of complex organic molecules. Its functional groups can be selectively modified to introduce new functionalities and build molecular complexity. For instance, the carboxylic acid group can be converted into esters, amides, or other acid derivatives. The allyl group can participate in various addition and rearrangement reactions.

One notable application is in the synthesis of bosutinib (B1684425), a drug used to treat certain types of leukemia. A reported synthesis of bosutinib starts from 3-methoxy-4-hydroxybenzoic acid, a related compound, which is first esterified and then alkylated to introduce a side chain. mdpi.com This highlights the utility of benzoic acid derivatives in the preparation of pharmacologically active compounds.

The synthesis of various ester and azoester mesogens also demonstrates the role of alkoxybenzoic acids as important intermediates. derpharmachemica.comums.edu.my For example, a series of 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl esters have been synthesized, showcasing the transformation of the benzoic acid moiety into more complex structures with specific physical properties like liquid crystallinity. derpharmachemica.com

Below is a table summarizing the types of complex molecules synthesized from benzoic acid derivatives:

| Starting Material | Reaction Type | Product Class | Reference |

| 3-Methoxy-4-hydroxybenzoic acid | Esterification, Alkylation, Nitration, Reduction, Cyclization, Chlorination, Amination | Bosutinib (antineoplastic agent) | mdpi.com |

| p-Hydroxy benzoic acid | Alkylation, Acylation | 4-n-alkoxy benzoic acids, Azoester mesogens | derpharmachemica.com |

| 4-Hydroxybenzoate | Alkylation | 4-(nonyloxy)benzoic acid, 4-(tetradecloxy)benzoic acid | ums.edu.my |

Scaffold for the Construction of Diverse Chemical Architectures

The rigid benzene (B151609) ring of 4-(allyloxy)-3-ethoxybenzoic acid provides a stable scaffold upon which diverse chemical architectures can be constructed. The functional groups attached to the ring act as handles for further chemical modifications, allowing for the systematic variation of substituents and the generation of libraries of related compounds. This approach is particularly valuable in drug discovery and materials science, where the exploration of a wide chemical space is often necessary to identify compounds with desired properties.

The synthesis of Schiff bases from substituted benzaldehydes and aminobenzoic acids, which are then reduced to the corresponding amines, illustrates the use of benzoic acid derivatives as scaffolds. researchgate.net These reactions allow for the introduction of various substituents, leading to a diverse set of molecules with potential biological activities.

Utilization as Intermediates in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govorganic-chemistry.org this compound, with its carboxylic acid functionality, is a suitable component for several important MCRs, most notably the Passerini and Ugi reactions. walisongo.ac.idresearchgate.net

The Passerini three-component reaction involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgtcichemicals.com This reaction is highly atom-economical and can be used to generate a wide variety of structurally diverse molecules. researchgate.net The use of benzoic acid derivatives in the Passerini reaction allows for the incorporation of the substituted phenyl ring into the final product.

The Ugi four-component reaction is another important MCR that utilizes a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to form a bis-amide. walisongo.ac.idtcichemicals.comnih.gov This reaction is even more versatile than the Passerini reaction, as it allows for the introduction of four different points of diversity into the final molecule.

The application of these MCRs provides a rapid and efficient means to synthesize libraries of complex, peptide-like scaffolds, which are of significant interest in medicinal chemistry. organic-chemistry.orgnih.gov

The following table outlines the key features of the Passerini and Ugi reactions where a carboxylic acid like this compound can be utilized:

| Reaction Name | Components | Product | Key Features | References |

| Passerini Reaction | Carboxylic acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy amide | Atom-economical, High structural diversity | walisongo.ac.idwikipedia.orgorganic-chemistry.orgtcichemicals.com |

| Ugi Reaction | Carboxylic acid, Amine, Aldehyde/Ketone, Isocyanide | Bis-amide | High versatility, Four points of diversity | walisongo.ac.idtcichemicals.comnih.gov |

Future Research Trajectories in the Chemical Sciences of 4 Allyloxy 3 Ethoxybenzoic Acid

Development of Novel and Green Synthetic Routes

The traditional synthesis of 4-(Allyloxy)-3-ethoxybenzoic acid likely involves the Williamson ether synthesis, reacting ethyl vanillate with an allyl halide. While effective, this method often utilizes hazardous solvents and reagents. Future research will undoubtedly focus on developing greener, more sustainable synthetic pathways.

One promising avenue is the application of phase-transfer catalysis (PTC) . PTC can facilitate the reaction between the phenoxide of ethyl vanillate (aqueous phase) and an allyl halide (organic phase) using a catalyst to shuttle the reactive anion across the phase boundary. researchgate.netresearchgate.netfzgxjckxxb.comdalalinstitute.com This approach can minimize the use of organic solvents, often allowing for the use of water as a primary solvent, and can lead to milder reaction conditions and improved yields. mdpi.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) represents another significant green alternative. rasayanjournal.co.inchemicaljournals.comajrconline.orgnih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products with less energy consumption compared to conventional heating. rasayanjournal.co.inresearchgate.net The development of a solvent-free or solid-supported microwave-assisted synthesis of this compound would be a noteworthy advancement.

Furthermore, mechanochemistry , or ball-milling, presents a solvent-free approach to chemical synthesis. rsc.org Investigating the solid-state reaction between a salt of ethyl vanillate and an allylating agent under mechanical stress could lead to a highly efficient and environmentally benign synthetic route. rsc.org A comparative analysis of these green methodologies is presented in the table below.

| Synthetic Route | Key Advantages | Potential Research Focus |

| Phase-Transfer Catalysis (PTC) | Reduced organic solvent use, milder conditions, potential for aqueous media. mdpi.comresearchgate.net | Optimization of catalyst, solvent system, and reaction conditions for high yield and selectivity. |

| Microwave-Assisted Organic Synthesis (MAOS) | Drastic reduction in reaction time, increased yields, lower energy consumption. rasayanjournal.co.inresearchgate.net | Development of solvent-free or solid-supported protocols. |

| Mechanochemistry | Solvent-free conditions, high efficiency. rsc.org | Investigation of reaction kinetics and scalability. |

Exploration of Advanced and Sustainable Catalytic Systems for Its Transformations

The allyloxy group in this compound is a versatile functional handle for a variety of catalytic transformations. Future research should explore the use of advanced and sustainable catalytic systems to unlock new reaction pathways.

Palladium-catalyzed reactions , such as the Tsuji-Trost allylation, offer a powerful tool for C-C and C-X bond formation. nih.govunipr.itnih.gov Research could focus on developing catalytic systems for the functionalization of the allyl group, for instance, through allylic C-H activation, to introduce new substituents. nih.gov The use of environmentally benign solvents like γ-valerolactone (GVL) in such palladium-catalyzed reactions should be explored to enhance the sustainability of these transformations.

Ruthenium-catalyzed olefin metathesis provides another exciting avenue for the modification of the allyl group. nih.govnih.govresearchgate.net Ring-closing metathesis (RCM) could be employed if a second olefinic group is introduced into the molecule, leading to the formation of cyclic structures. Cross-metathesis with other olefins would allow for the elongation and diversification of the side chain. The development of recyclable ruthenium catalysts would further enhance the green credentials of these processes.

Moreover, the development of biocatalytic systems for the transformation of this compound is a highly desirable goal. Enzymes could offer unparalleled selectivity and operate under mild, aqueous conditions, representing the pinnacle of green chemistry.

| Catalytic System | Transformation Type | Potential Research Focus |

| Palladium-based catalysts | C-C and C-X bond formation (e.g., Tsuji-Trost). nih.govunipr.it | Allylic C-H activation, use of green solvents. nih.gov |

| Ruthenium-based catalysts | Olefin metathesis (e.g., RCM, cross-metathesis). nih.govnih.gov | Synthesis of cyclic derivatives and chain-modified analogues. |

| Biocatalysts | Selective transformations. | Identification and engineering of enzymes for specific modifications. |

In-depth Mechanistic Investigations of Understudied Reaction Pathways

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and the optimization of existing ones. Several reaction pathways warrant deeper investigation.

The Claisen rearrangement of the allyloxy group is a potential thermal or Lewis acid-catalyzed transformation that would lead to the corresponding o-allyl phenol (B47542) derivative. nih.govorganic-chemistry.orguq.edu.auaalto.fied.ac.uk Detailed computational and experimental studies could elucidate the transition state energetics and the influence of the ethoxy and carboxylic acid groups on the rearrangement. Understanding these factors could allow for the selective control of this rearrangement to produce valuable isomers.

The photochemical transformations of this compound are another area ripe for exploration. youtube.comrsc.orgacs.orgacs.org Aromatic compounds with allyloxy substituents can undergo a variety of photochemical reactions, including photo-Fries and photo-Claisen rearrangements, as well as cycloadditions. youtube.com Mechanistic studies would involve identifying the excited states responsible for the observed reactivity and the intermediates involved, which could open up novel synthetic routes to complex molecules.

Furthermore, the potential for oxidative cleavage of the double bond in the allyl group or the aromatic ring itself under various catalytic conditions presents another area for mechanistic study. nih.gov Understanding the pathways of such oxidative processes is critical for both synthetic applications and for assessing the compound's stability in various environments.

Integration into Complex Molecular Architectures for Advanced Chemical Material Design

The unique structural features of this compound make it an attractive building block for the design of advanced chemical materials. Future research should focus on its incorporation into complex molecular architectures to create materials with novel properties.

The presence of a benzoic acid moiety suggests its potential use in the formation of liquid crystals . nih.govresearchgate.netnih.gov Benzoic acid derivatives are known to form hydrogen-bonded dimers which can exhibit mesomorphic behavior. nih.gov The allyloxy and ethoxy side chains can be systematically varied to tune the phase behavior and properties of the resulting liquid crystalline materials. These materials could find applications in displays, sensors, and other optoelectronic devices.

The carboxylic acid and the allyl group also make this molecule a suitable monomer for the synthesis of polymers and dendrimers . nih.govresearchgate.netnih.govchemrxiv.orgmdpi.com The carboxylic acid can be used for step-growth polymerization, while the allyl group can participate in chain-growth polymerization or be used for post-polymerization modification. Dendrimers based on a this compound core could have applications in drug delivery, catalysis, and materials science.

Finally, the carboxylic acid functionality allows for the use of this compound as a linker in the synthesis of metal-organic frameworks (MOFs) . The allyloxy and ethoxy groups would decorate the pores of the MOF, imparting specific functionality and potentially leading to materials with tailored gas sorption, separation, or catalytic properties.

| Material Class | Key Structural Feature Utilized | Potential Applications |

| Liquid Crystals | Benzoic acid (hydrogen bonding), side chains (tuning mesophases). nih.gov | Displays, sensors, optoelectronics. nih.gov |

| Polymers and Dendrimers | Carboxylic acid and allyl group (polymerization). nih.govnih.gov | Drug delivery, catalysis, advanced materials. |

| Metal-Organic Frameworks (MOFs) | Carboxylic acid (linker), side chains (pore functionalization). | Gas storage and separation, catalysis. |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Allyloxy)-3-ethoxybenzoic acid, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or catalytic allylation. For example, allyl alcohol or allyl ether derivatives may react with 3-ethoxy-4-hydroxybenzoic acid precursors under controlled conditions. Key reagents include platinum catalysts (e.g., Pt(dcp)) for allylation, as demonstrated in polymer-related syntheses . Reaction optimization involves adjusting temperature (typically 60–100°C), solvent polarity (e.g., THF or dioxane), and stoichiometric ratios of allylating agents. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with allyloxy protons appearing as distinct multiplets (δ 4.5–5.5 ppm) and ethoxy groups as quartets (δ 1.3–1.5 ppm) .

- Melting Point Analysis : Determines purity (e.g., melting ranges of 180–182°C for analogous benzoic acid derivatives) .

- TLC Monitoring : Used to track reaction progress (e.g., hexane:ethyl acetate solvent systems) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard code H314) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources .

- Disposal : Neutralize with alkaline solutions (e.g., sodium bicarbonate) before incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers evaluate the bioactivity of this compound in enzyme inhibition assays?

- Methodology :

- In Vitro Assays : Test inhibition of target enzymes (e.g., proteases or kinases) using fluorogenic substrates. For example, measure IC50 values via fluorescence quenching .

- Dose-Response Studies : Use concentrations ranging from 1 nM to 100 µM to establish efficacy thresholds.

- Control Experiments : Compare with known inhibitors (e.g., staurosporine for kinases) to validate specificity .

Q. What strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Acidic conditions (pH <3) may hydrolyze the allyloxy group, requiring buffered storage .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on high-temperature degradation rates .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology :

- Docking Simulations : Use software like AutoDock Vina with the compound’s SMILES string (e.g.,

COC1=C(C=CC(=C1)OCC=C)C(=O)O) to map binding poses in enzyme active sites . - MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Q. What structural modifications enhance the material science applications of this compound?

- Methodology :

- Polymer Functionalization : Incorporate the compound into poly(methyl methacrylate) (PMMA) via radical-initiated copolymerization to improve thermal stability (Tg >120°C) .

- Crosslinking Agents : Use UV-initiated thiol-ene reactions to create hydrogels with tunable mechanical properties .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。